molecular formula C20H18Cl2N4O4S B2444409 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 891133-51-0

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2444409
CAS No.: 891133-51-0
M. Wt: 481.35
InChI Key: JEEGZUASAIXHIA-UHFFFAOYSA-N
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Description

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H18Cl2N4O4S and its molecular weight is 481.35. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O4S/c21-14-6-9-17(22)16(12-14)19-24-25-20(30-19)23-18(27)13-4-7-15(8-5-13)31(28,29)26-10-2-1-3-11-26/h4-9,12H,1-3,10-11H2,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEGZUASAIXHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring , a dichlorophenyl group , and a piperidinyl sulfonamide moiety . These structural components contribute to its unique chemical properties and biological activities. The presence of the oxadiazole ring is particularly notable for its role in various pharmacological activities.

Research indicates that this compound may act as an enzyme inhibitor , particularly targeting protein kinases involved in cell signaling pathways. This interaction can modulate various cellular processes, potentially leading to therapeutic effects in conditions such as cancer and inflammatory diseases .

Biological Activity

The biological activity of this compound has been evaluated through various studies:

  • Antitumor Activity : Preliminary studies suggest that it exhibits significant antitumor effects against several cancer cell lines. For instance, compounds with similar structures have shown enhanced activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
  • Enzyme Inhibition : The compound has demonstrated strong inhibitory effects on acetylcholinesterase and urease enzymes, with IC50 values indicating potent activity. For example, certain derivatives have shown IC50 values as low as 0.63 µM .
  • Antibacterial Properties : It also exhibits moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

A series of experiments have been conducted to elucidate the biological properties of this compound:

  • In Silico Studies : Molecular docking studies have shown favorable interactions between the compound and target proteins, indicating its potential as a lead compound for drug development .
  • Cell Viability Assays : In vitro assays have confirmed that the compound can significantly reduce cell viability in cancer cell lines at micromolar concentrations .

Data Summary

Biological ActivityObserved EffectsReference
AntitumorSignificant reduction in cell viability in MCF-7 and HepG2 cells
Enzyme InhibitionStrong inhibition of acetylcholinesterase (IC50 = 0.63 µM)
AntibacterialModerate activity against Salmonella typhi and Bacillus subtilis

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects on cellular pathways.
  • Clinical Trials : Conducting clinical trials to assess safety and efficacy in human subjects.
  • Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the key synthetic strategies for constructing the oxadiazole core in this compound?

The oxadiazole ring is synthesized via cyclization of thiosemicarbazide intermediates under dehydrating conditions. A common method involves reacting substituted hydrazides with carbon disulfide or thiourea derivatives, followed by cyclization using POCl₃ or other dehydrating agents at 90–100°C . For example, highlights the use of POCl₃ under reflux to form the 1,3,4-oxadiazole ring, with yields optimized by controlling stoichiometry and reaction time.

Q. Key Reaction Conditions Table

StepReagents/ConditionsYield Optimization TipsReference
Oxadiazole formationPOCl₃, 90°C, 3–6 hoursUse anhydrous solvents (DMF/DCM)
SulfonylationPiperidine sulfonyl chloride, DIPEA, DCMSlow reagent addition, 0–5°C

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, oxadiazole C=O at ~165 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • HPLC : Purity assessment (>95% purity for pharmacological studies) .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation step?

Yield optimization requires:

  • Solvent selection : Dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents .
  • Temperature control : Maintaining 0–5°C during sulfonyl chloride addition reduces hydrolysis .
  • Coupling agents : Use of DIPEA (N,N-diisopropylethylamine) enhances nucleophilicity of the amine .
  • Stepwise purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the sulfonamide product before oxadiazole cyclization .

Q. What methodologies are used to assess its kinase inhibitory activity?

  • In vitro kinase assays : Measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) using ATP-competitive fluorescence polarization assays .
  • Molecular docking : Simulations (AutoDock Vina) predict binding interactions with kinase active sites, focusing on hydrogen bonding with the sulfonamide group .
  • Enzyme kinetics : Lineweaver-Burk plots determine inhibition mode (competitive/non-competitive) .

Q. How can structural modifications resolve discrepancies in biological activity data?

Contradictions in activity (e.g., varying IC₅₀ values across studies) are addressed via:

  • SAR studies : Modifying the dichlorophenyl group (e.g., replacing Cl with F) alters lipophilicity and target affinity .
  • Crystallography : X-ray structures of ligand-target complexes identify critical binding residues, guiding rational design .
  • Metabolic stability assays : Liver microsome studies assess whether poor bioavailability explains inconsistent in vivo results .

Q. What experimental designs are recommended for toxicity profiling?

  • Ames test : Evaluate mutagenicity using Salmonella strains .
  • hERG assay : Assess cardiac toxicity via patch-clamp electrophysiology .
  • In vivo acute toxicity : Dose escalation in rodent models (LD₅₀ calculation) .

Q. How can computational models improve synthesis efficiency?

  • Retrosynthetic analysis : Tools like Synthia™ propose optimal routes, reducing trial-and-error .
  • DFT calculations : Predict reaction energetics (e.g., transition states for oxadiazole cyclization) to optimize conditions .

Q. What strategies validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • Knockout models : CRISPR-Cas9 deletion of the target gene tests specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.